3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)- is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound is notable for its structure, which incorporates a piperidine ring and a pyridine moiety, linked through an acetic acid functional group. It is primarily investigated for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the metabolism of glucocorticoids.
The compound is often referenced in pharmaceutical research and development contexts, particularly in studies related to metabolic syndrome, obesity, and related disorders. Its development was notably undertaken by AstraZeneca, which explored its potential in various clinical trials targeting conditions such as idiopathic intracranial hypertension and iatrogenic Cushing's disease .
3-Piperidineacetic acid belongs to the class of piperidine derivatives and can be classified as a small molecule pharmaceutical compound. Its molecular formula is C22H33N3O3S, with a molecular weight of approximately 419.58 g/mol . The compound features specific stereochemistry, which is critical for its biological activity.
The synthesis of 3-Piperidineacetic acid involves several key steps that typically include:
The synthesis may utilize various reagents and catalysts to facilitate reactions under controlled conditions, ensuring high yield and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of 3-Piperidineacetic acid can be depicted as follows:
3-Piperidineacetic acid participates in various chemical reactions, primarily focusing on:
Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity during synthesis and subsequent reactions.
The primary mechanism of action for 3-Piperidineacetic acid involves inhibition of 11β-hydroxysteroid dehydrogenase type 1. This enzyme converts inactive cortisone into active cortisol within tissues, influencing glucose metabolism and fat storage.
Inhibition leads to decreased cortisol levels in target tissues, which can help mitigate conditions associated with excess glucocorticoids, such as obesity and metabolic syndrome .
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for practical applications but were not provided in the current search results.
3-Piperidineacetic acid has been investigated primarily for its potential therapeutic applications in:
CAS No.: 4430-97-1
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 387825-07-2
CAS No.: 82765-77-3